molecular formula C6H5N3 B106283 7H-Pyrrolo[2,3-c]pyridazine CAS No. 16767-40-1

7H-Pyrrolo[2,3-c]pyridazine

Cat. No.: B106283
CAS No.: 16767-40-1
M. Wt: 119.12 g/mol
InChI Key: BXOVRVJPVVRHKP-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound with the molecular formula C6H5N3. This compound is characterized by its fused pyrrole and pyridazine rings, making it a unique structure in the realm of heterocyclic chemistry.

Mechanism of Action

Target of Action

7H-Pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to target p21-Activated Kinase 4 (PAK4) , a serine/threonine protein kinase that plays a key role in various signaling pathways and is associated with a variety of cancers .

Mode of Action

The compound interacts with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations . The inhibitors of PAK4, including this compound, have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Biochemical Pathways

The overexpression of PAK4 is associated with a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers . PAK4 is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

It is known that the compound should be stored in a sealed, dry environment at 2-8°c for optimal stability .

Result of Action

It is known that the compound has a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c for optimal stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of pyrrole with acyl(bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid alumina and room temperature conditions can be advantageous for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

7H-Pyrrolo[2,3-c]pyridazine has been explored for its potential in several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 7H-Pyrrolo[2,3-c]pyridazine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in drug discovery make it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOVRVJPVVRHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467809
Record name 7H-Pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16767-40-1
Record name 7H-Pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-pyrrolo[2,3-c]pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
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Synthesis routes and methods II

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic applications of 7H-Pyrrolo[2,3-c]pyridazine derivatives?

A1: Research suggests that specific this compound derivatives show promise as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is implicated in various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cancer, Crohn's disease, and leprosy []. Therefore, these compounds hold potential for developing novel treatments for these conditions.

Q2: Can you describe a specific synthetic route for 7H-Pyrrolo[2,3-c]pyridazines and any interesting chemical transformations they undergo?

A2: One established method involves the thermolysis of (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate, leading to the formation of methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate in high yield []. Interestingly, this compound can be further transformed into the novel pyridazino[3,4-d][1,3]oxazine ring system through ozonolysis []. This highlights the versatility of 7H-Pyrrolo[2,3-c]pyridazines as building blocks for accessing diverse chemical scaffolds with potential biological relevance.

Q3: How does the structure of 7H-Pyrrolo[2,3-c]pyridazines lend itself to developing a diverse range of derivatives?

A3: The core structure of 7H-Pyrrolo[2,3-c]pyridazines offers multiple sites for introducing various substituents. For example, researchers have synthesized derivatives with diverse substituents at the 3,4-positions of the 1H-pyrrolo[2,3-b]pyridine scaffold and the 4,5-positions of the this compound scaffold []. This structural flexibility allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.

Q4: Are there any other reported synthetic approaches to access 7H-Pyrrolo[2,3-c]pyridazines?

A4: Yes, researchers have also synthesized ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate starting from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone []. This synthetic route allows for the preparation of derivatives with different functionalities at the 5-position, further expanding the structural diversity of this class of compounds.

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